Adinazolam
概要
説明
Adinazolam, marketed under the brand name Deracyn, is a tranquilizer of the triazolobenzodiazepine (TBZD) class, which are benzodiazepines (BZDs) fused with a triazole ring . It possesses anxiolytic, anticonvulsant, sedative, and antidepressant properties . Adinazolam was developed by Jackson B. Hester, who was seeking to enhance the antidepressant properties of alprazolam . It has never been approved by the FDA for clinical use .
Synthesis Analysis
Adinazolam can be synthesized by reacting benzodiazepine precursors . One logical way to synthesize adinazolam is by reacting estazolam (a readily available marketed pharmaceutical substance) with dimethyl(methylene)ammonium chloride (a cheap, readily available marketed reagent) .Molecular Structure Analysis
Adinazolam has a molecular formula of C19H18ClN5 and a molecular weight of 351.83 g/mol . It contains multiple reactive parts in its structure . No stereoisomers of adinazolam have been described .Chemical Reactions Analysis
Adinazolam contains multiple reactive parts in its structure. The first is the dimethylamine which is mildly basic with a pKa of 6.30 making over 5% of the compound protonated under physiological pH . The dimethylamine is also labile for oxidative decomposition resulting in the loss of one methyl group forming N-desmethyladinazolam .Physical And Chemical Properties Analysis
The free base of adinazolam is insoluble in water, while the salt (mesylate) is soluble in water . It has a melting point of 171–172.5 °C .科学的研究の応用
Antidepressant Efficacy
Adinazolam, a triazolobenzodiazepine, has been studied for its potential as an antidepressant. In a clinical study comparing adinazolam with imipramine for treating major depressive disorder, adinazolam demonstrated similar efficacy to imipramine, particularly in patients with severe, melancholic subtypes of depression. This study highlighted adinazolam as a potential antidepressant compound, noting its effectiveness and lower adverse event profile compared to imipramine (Amsterdam et al., 2004).
Pharmacokinetics and Pharmacodynamics
Research has been conducted to understand the pharmacokinetics and pharmacodynamics of adinazolam. A study involving healthy volunteers examined the effects of various oral doses of adinazolam mesylate on psychomotor performance and memory. It was found that adinazolam and its metabolite, mono-N-desmethyladinazolam (NDMAD), exhibit linear pharmacokinetics across different dosages. This research suggests that NDMAD significantly contributes to the sedative and psychomotor effects observed after adinazolam administration (Fleishaker & Phillips, 2004).
Formulation Development
A study using GastroPlus™ software demonstrated the utility of mechanistic simulations for understanding the in vivo behaviors of modified release (MR) formulations of drugs like adinazolam. This approach was used to predict the pharmacokinetic and pharmacodynamic profiles of adinazolam for a MR formulation, aiding in the design of new formulations with desired onset and duration of action (Lukacova et al., 2009).
Interaction with Other Drugs
Research has also investigated the interaction between adinazolam and other drugs. A study explored the effects of cimetidine on the pharmacokinetics and pharmacodynamics of adinazolam. It was found that cimetidine significantly increased the area under the curve (AUC) values of both adinazolam and N-desmethyladinazolam, reduced the oral clearance of adinazolam, and prolonged its half-life. These findings are crucial for understanding drug interactions involving adinazolam (Hulhoven et al., 2004).
Effects on Psychom
otor and Cognitive PerformanceAdinazolam's impact on psychomotor and cognitive performance has been a subject of study. A comparison of its effects with diazepam and ethanol in healthy volunteers revealed that adinazolam, especially at higher doses, led to impairments in tracking, attention, information processing, and memory. This research contributes to understanding the behavioral effects of adinazolam and its potential therapeutic applications (Linnoila et al., 2004).
Pharmacological Profile
Further investigation into the pharmacokinetics and pharmacodynamics of adinazolam and its metabolites has been carried out. One study assessed the tolerability and effects of intravenous infusions of adinazolam and its metabolite N-desmethyladinazolam (NDMAD) in healthy subjects. This research provides detailed insights into the pharmacological profile of adinazolam and the role of its metabolite in mediating its effects (Fleishaker et al., 2004).
Benzodiazepine Properties
Adinazolam is among several new drugs being developed with benzodiazepine properties. A review focusing on remimazolam, 3-hydroxyphenazapam, adinazolam, clonazolam, and deschloroetizolam, among others, discussed their pharmacologic profiles, side effects, efficacy, and the recent clinical trials. This research is significant for understanding the development of new benzodiazepines, including adinazolam, and their potential applications in sedation and as adjuvants to general anesthetics (Cornett et al., 2018).
Interaction with Anxiety-like Behaviors
Adinazolam's effects on anxiety-like behaviors have been studied using animal models. Research has indicated that while classical treatments such as benzodiazepine receptor full agonists show anxiolytic-like effects in these models, compounds like adinazolam may not effectively model features of anxiety disorders, suggesting a need for further investigation into its therapeutic applications in anxiety and related disorders (Prut & Belzung, 2003).
Safety And Hazards
特性
IUPAC Name |
1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSLOMWRLALDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190611 | |
Record name | Adinazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adinazolam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.72e-02 g/L | |
Record name | Adinazolam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Adinazolam binds to peripheral-type benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways. | |
Record name | Adinazolam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00546 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Adinazolam | |
CAS RN |
37115-32-5 | |
Record name | Adinazolam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37115-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adinazolam [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adinazolam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00546 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adinazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADINAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN08449444 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Adinazolam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。